1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylsulfonyl)-
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Overview
Description
1,4-Dioxaspiro[44]non-8-en-7-one, 6,8-dichloro-9-(phenylsulfonyl)- is a complex organic compound characterized by its unique spirocyclic structureIts molecular formula is C13H10Cl2O3S, and it has a molecular weight of 317.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylsulfonyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of alkenyl dihydroxy ketones . The reaction conditions often require specific catalysts and controlled temperatures to ensure the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfone and sulfide derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylsulfonyl)- has several scientific research applications:
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Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Properties
CAS No. |
857684-51-6 |
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Molecular Formula |
C13H10Cl2O5S |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
9-(benzenesulfonyl)-6,8-dichloro-1,4-dioxaspiro[4.4]non-8-en-7-one |
InChI |
InChI=1S/C13H10Cl2O5S/c14-9-10(16)11(15)13(19-6-7-20-13)12(9)21(17,18)8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
InChI Key |
IXYPUJURRPAXQG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C(C(=O)C(=C2S(=O)(=O)C3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
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